molecular formula C15H16N4OS B4503592 1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide

1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide

Cat. No.: B4503592
M. Wt: 300.4 g/mol
InChI Key: HYOABBJVXNQWPJ-UHFFFAOYSA-N
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Description

The compound 1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide features a 1H-indole core substituted with a methyl group at the 1-position and a carboxamide group at the 5-position. The carboxamide nitrogen is linked to a (2Z)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. This structure combines aromatic indole and thiadiazole heterocycles, with stereochemical specificity at the thiadiazole-imine bond (Z-configuration).

Properties

IUPAC Name

1-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-9(2)14-17-18-15(21-14)16-13(20)11-4-5-12-10(8-11)6-7-19(12)3/h4-9H,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOABBJVXNQWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of Indole and Thiadiazole Moieties: The final step involves coupling the indole and thiadiazole moieties through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below, focusing on substituents, physical properties, and synthesis methods.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituents (Thiadiazole/Indole) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Synthesis Method
Target Compound Isopropyl (thiadiazole), Methyl (indole) C₁₆H₁₇N₄OS 329.40 Not reported Likely condensation
1-Benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide Benzyl (indole), Methyl (thiadiazole) C₁₉H₁₆N₄OS 348.42 Not reported Multi-step alkylation
3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (11a) Phenyl, Acetyl (thiadiazole) C₂₃H₁₉N₄O₃S 443.49 214–216 Three-component synthesis
6-Methyl-3-(1-((3-phenyl-5-(thiophene-2-carbonyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-2H-chromen-2-one (11f) Thiophene-carbonyl (thiadiazole) C₂₆H₁₉N₄O₃S₂ 511.58 240–242 Three-component synthesis
3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(5-acetyl-3-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)-3-oxopropanenitrile) (6f) Chlorophenyl, Acetyl (thiadiazole) C₃₄H₂₀Cl₂N₆O₄S₄ 775.73 295 Condensation/cyclization
Key Observations:

Substituent Impact on Melting Points :

  • Bulky hydrophobic groups (e.g., isopropyl in the target compound) correlate with lower melting points compared to electron-withdrawing substituents like chlorophenyl (m.p. >295°C in 6f ).
  • Aromatic acyl groups (e.g., thiophene-carbonyl in 11f) increase thermal stability (m.p. 240–242°C) due to enhanced π-stacking .

Synthetic Routes :

  • The target compound likely employs condensation between 1-methyl-1H-indole-5-carboxylic acid and 5-isopropyl-1,3,4-thiadiazol-2-amine, analogous to methods in .
  • Three-component syntheses (e.g., 11a, 11f ) offer higher complexity but require precise stoichiometry.

Pharmacological and Physicochemical Implications

  • Reactivity : Acetyl and chlorophenyl substituents (e.g., in 6f ) may increase electrophilicity, influencing reactivity in biological systems.

Biological Activity

The compound 1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide is a member of the indole and thiadiazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N5SC_{13}H_{15}N_{5}S with a molecular weight of approximately 273.36 g/mol. The structure features an indole moiety linked to a thiadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H15N5SC_{13}H_{15}N_{5}S
Molecular Weight273.36 g/mol
LogP1.0887
PSA69.28 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the target compound have demonstrated significant antiproliferative activities against various cancer cell lines.

In a comparative study, it was found that derivatives with similar structural frameworks exhibited IC50 values ranging from 1.4 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2 and Panc-1 . The mechanism often involves inhibition of specific kinases or pathways associated with cell proliferation.

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Kinases : Some derivatives target specific kinases involved in cancer progression, leading to reduced tumor growth.

Table 2: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism
Compound ASUIT-25.11Apoptosis induction
Compound BPanc-110.8Cell cycle arrest
Compound CCapan-11.4Kinase inhibition

Case Study 1: Synthesis and Evaluation

A study conducted by Romagnoli et al. synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their biological activity against various cancer cell lines. Among these, certain derivatives exhibited remarkable cytotoxicity with IC50 values in the submicromolar range . This highlights the potential for structural modifications to enhance activity.

Case Study 2: Structure-Activity Relationship (SAR)

In another study focusing on SAR, it was found that modifications at the thiadiazole ring significantly affected the biological activity of indole derivatives. The introduction of specific substituents led to improved potency against resistant cancer cell lines . This suggests that further exploration of the structure can yield compounds with enhanced therapeutic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide

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